
SDZ 220-040
Overview
Description
SDZ 220-040 (C₁₆H₁₆Cl₂NO₆P) is a competitive antagonist of the mammalian N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit . It is a conformationally restricted analog of 2-amino-7-phosphonoheptanoic acid (AP7), designed with a biphenyl substituent to enhance lipid solubility and oral bioavailability . Structural studies reveal that this compound binds to the ligand-binding domain (LBD) of the GluN1b-GluN2B NMDA receptor, stabilizing an antagonist-bound conformation (PDB ID: 6WHX) . Unlike most NMDA antagonists, its S-enantiomer exhibits greater potency than the R-enantiomer, a unique feature among AP7-derived compounds . In plant studies, this compound induces partially agravitropic root growth in Arabidopsis, though its primary pharmacological relevance lies in neurobiological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Specific details on the synthetic routes and reaction conditions are proprietary and not widely published .
Industrial Production Methods: Industrial production methods for SDZ 220-040 are not publicly disclosed. it is known that the compound is available for custom synthesis based on research needs .
Chemical Reactions Analysis
Types of Reactions: SDZ 220-040 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, particularly involving the chlorine atoms in the biphenyl structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reagents and catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can lead to dechlorinated products .
Scientific Research Applications
Neurological Disorders
Anticonvulsant Effects
SDZ 220-040 has demonstrated anticonvulsant properties in preclinical studies. It effectively disrupts prepulse inhibition in rats, which is a model for assessing the efficacy of anticonvulsant drugs. The compound has shown protective effects against focal ischemia and can attenuate neuropathic pain, making it a candidate for treating conditions like epilepsy and chronic pain syndromes .
Mechanism of Action
The mechanism by which this compound operates involves the inhibition of NMDA receptor-mediated excitatory neurotransmission. By binding to the GluN2B subunit, it induces conformational changes that prevent the opening of the ion channel, thereby reducing calcium influx associated with excitotoxicity . This action is crucial in conditions where excessive glutamate signaling contributes to neuronal damage.
Research on Receptor Dynamics
Conformational Studies
Recent studies have utilized this compound to investigate conformational changes in NMDA receptors when antagonists bind. It was found that binding at both GluN1 and GluN2 sites leads to a disengagement of the ligand-binding domain (LBD) from the ion channel, which inhibits receptor activation . This understanding is pivotal for developing more effective NMDA receptor modulators.
Pain Management
Neuropathic Pain Relief
In models of neuropathic pain, this compound has been shown to provide significant relief by modulating NMDA receptor activity. Its ability to inhibit overactive NMDA receptors can mitigate pain signaling pathways that are often upregulated in chronic pain states .
Table 1: Summary of this compound Applications
Application Area | Description | Mechanism |
---|---|---|
Neurological Disorders | Anticonvulsant effects; protection against ischemia and neuropathic pain | NMDA receptor inhibition |
Receptor Dynamics | Studies on conformational changes in NMDA receptors when antagonists are bound | Disengagement of LBD from ion channel |
Pain Management | Effective in reducing neuropathic pain through modulation of excitatory neurotransmission | Inhibition of calcium influx via NMDA receptor blockade |
Table 2: Preclinical Findings on this compound
Case Study 1: Anticonvulsant Efficacy
In a study assessing the anticonvulsant properties of this compound, researchers administered varying doses to rats subjected to seizure-inducing stimuli. Results indicated a dose-dependent reduction in seizure frequency and severity, highlighting its potential as a therapeutic agent for epilepsy management.
Case Study 2: Neuropathic Pain Relief
Another study focused on the efficacy of this compound in models of neuropathic pain induced by nerve injury. The compound significantly reduced mechanical allodynia and thermal hyperalgesia compared to control groups, suggesting its utility in chronic pain therapies.
Mechanism of Action
SDZ 220-040 exerts its effects by competitively inhibiting the N-methyl-D-aspartate receptor, a type of ionotropic glutamate receptor. This inhibition prevents the normal action of glutamate, a neurotransmitter, on the receptor, thereby modulating synaptic transmission and neuronal excitability . The molecular targets include the N-methyl-D-aspartate receptor subunits, and the pathways involved are related to glutamate signaling .
Comparison with Similar Compounds
Structural and Mechanistic Differences
SDZ 220-040 belongs to the class of competitive NMDA receptor antagonists, which bind directly to the glutamate recognition site. This contrasts with non-competitive antagonists (e.g., MK-801, phencyclidine [PCP]) that block the ion channel pore . Key structural analogs and their distinctions include:
Pharmacokinetic and Functional Insights
- Oral Bioavailability: this compound’s biphenyl group enhances lipid solubility and facilitates transport via the intestinal large neutral amino acid transporter, addressing a key limitation of earlier antagonists like D-CPPene .
- Enantiomeric Potency : Unlike most AP5/AP7 analogs (e.g., CGS19755), this compound’s S-enantiomer is 10-fold more potent than the R-enantiomer, suggesting unique steric interactions with the GluN2B LBD .
- Behavioral Effects: Competitive antagonists like SDZ 220-581 (structurally related to this compound) disrupt sensorimotor gating in rats only when they penetrate the blood-brain barrier, mimicking non-competitive antagonists’ psychotomimetic effects .
Molecular Studies
- Structural Binding : this compound stabilizes the GluN1b-GluN2B NMDA receptor in a closed conformation, preventing agonist-induced channel opening. This contrasts with glycine-binding antagonists (e.g., 4KFQ-bound structures) that target the GluN1 subunit .
- Neuroprotection Potential: While this compound itself remains in preclinical stages, its improved bioavailability profile positions it as a template for developing neuroprotective agents with reduced systemic toxicity .
Limitations and Challenges
- Species-Specific Effects : In plants, this compound disrupts root gravitropism , but its mammalian neurobehavioral effects (e.g., locomotor hyperactivity) may limit therapeutic use .
- Clinical Hurdles : Earlier competitive antagonists (e.g., D-CPPene) failed in trials due to poor brain penetration or side effects, underscoring the need for optimized derivatives .
Data Tables
Table 1: Pharmacological Profiles of NMDA Receptor Antagonists
Parameter | This compound | D-CPPene | MK-801 |
---|---|---|---|
Mechanism | Competitive | Competitive | Non-competitive |
Target Subunit | GluN2B | GluN2A/GluN2B | Ion channel |
Oral Bioavailability | High | Low | Moderate |
Psychotomimetic Effects | Moderate | None (poor penetration) | Severe |
Clinical Stage | Preclinical | Phase III (failed) | Research only |
Table 2: Structural Comparison of AP7 Analogs
Biological Activity
SDZ 220-040, chemically known as (S)-α-amino-2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)-[1,1'-biphenyl]-3-propanoic acid, is a potent competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered attention due to its selective inhibition of NMDA receptor activity, particularly its interaction with the GluN2B subunit, which plays a crucial role in various neurological processes.
This compound exhibits a high affinity for the NMDA receptor, with a reported pKi value of 8.5, indicating its effectiveness as a competitive antagonist. It selectively inhibits NMDA receptor-mediated currents while showing minimal activity across a range of other receptor sites. This selectivity is vital for reducing potential side effects associated with broader-spectrum antagonists .
Interaction with NMDA Receptor Subunits
The NMDA receptor is composed of multiple subunits, primarily GluN1 and GluN2 (with variants such as GluN2A and GluN2B). This compound specifically targets the GluN2B subunit, which is implicated in synaptic plasticity and memory functions. Studies have demonstrated that this compound can effectively disrupt prepulse inhibition in rodent models, indicating its potential utility in treating conditions characterized by excessive NMDA receptor activity, such as neuropathic pain and epilepsy .
Preclinical Studies
Numerous preclinical studies have evaluated the biological activity of this compound:
- Anticonvulsant Effects : In animal models, this compound has shown significant anticonvulsant properties. It effectively reduces seizure activity in various models of epilepsy, suggesting its potential as a therapeutic agent for seizure disorders .
- Neuropathic Pain Relief : The compound has been observed to attenuate neuropathic pain responses in rat models, highlighting its analgesic potential by modulating NMDA receptor activity .
- Protection Against Ischemia : Research indicates that this compound may confer neuroprotective effects during focal ischemic events, potentially mitigating neuronal damage through its antagonistic action on NMDA receptors .
Case Studies
Several case studies have illustrated the efficacy and safety profile of this compound:
- Study on Neuropathic Pain : A study involving rats demonstrated that administration of this compound significantly reduced pain responses in models induced by nerve injury. The results indicated a marked decrease in hyperalgesia and allodynia compared to control groups .
- Epilepsy Model : In a controlled trial using an animal model of epilepsy, this compound was administered prior to induced seizures. The results showed a substantial reduction in seizure frequency and duration, supporting its potential use as an anticonvulsant agent .
Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Basic Research Questions
Q. What is the molecular mechanism of SDZ 220-040 as a selective mammalian NMDA receptor antagonist, and how does it induce partial gravity-free root growth?
this compound (C₁₆H₁₆Cl₂NO₆P) acts by competitively inhibiting NMDA receptors, which are critical for calcium ion flux in neuronal and plant signaling pathways. Its structural specificity allows it to bind to the glutamate recognition site, disrupting receptor activation. In plant models, this antagonism alters auxin transport, leading to disrupted gravitropism and partial gravity-free root growth patterns . Key physicochemical properties (e.g., molecular weight: 420.18 g/mol, density: 1.612 g/cm³) influence its solubility and bioavailability in experimental systems .
Q. How should researchers design experiments to assess this compound’s dose-dependent effects on root gravitropism?
- Step 1: Define a clear hypothesis, e.g., "this compound concentrations between 1–50 μM will inversely correlate with root curvature in Arabidopsis thaliana."
- Step 2: Use a randomized block design to control for environmental variability. Include control groups treated with NMDA receptor agonists (e.g., glutamate) to validate specificity.
- Step 3: Quantify root angles using image analysis software (e.g., ImageJ) and normalize data against solvent-only controls. Replicate experiments ≥3 times to ensure statistical power .
Q. What methodological considerations ensure reliable data collection in this compound studies?
- Data Collection: Employ high-resolution time-lapse imaging to capture dynamic root growth changes. Use standardized protocols for solution preparation (e.g., pH 7.4 buffer) to minimize batch variability.
- Bias Mitigation: Double-blind treatment assignments and automated data analysis reduce observer bias. Pre-test survey tools (e.g., Google Forms) for observational studies to refine question clarity .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Approach 1: Conduct pharmacokinetic studies to measure tissue-specific bioavailability. For example, HPLC-MS can quantify this compound concentrations in root tissues versus growth media.
- Approach 2: Use genetic knockouts (e.g., NMDA receptor-deficient plant mutants) to isolate receptor-specific effects from off-target interactions. Cross-reference findings with mammalian neuronal models to identify conserved mechanisms .
Q. What strategies optimize experimental parameters for this compound’s application in hybrid plant-animal model systems?
- Parameter Screening: Perform factorial design experiments (e.g., Taguchi methods) to test interactions between concentration, exposure duration, and temperature. For example, varying this compound from 10–100 μM across 12–48 hours at 20–30°C.
- Validation: Use dose-response curves to calculate EC₅₀ values and compare with mammalian cell viability assays. Include negative controls (e.g., inactive analogs) to confirm compound specificity .
Q. How can researchers integrate this compound findings with existing literature on NMDA receptor crosstalk in stress signaling?
- Literature Synthesis: Systematically map studies using tools like PRISMA to identify gaps. For example, compare this compound’s root growth effects with published data on NMDA-mediated drought stress responses.
- Cross-Disciplinary Analysis: Apply bioinformatics tools (e.g., STRING-DB) to model protein interaction networks linking NMDA receptors to auxin transporters. Validate hypotheses via co-immunoprecipitation or FRET assays .
Q. Methodological Frameworks
Q. What statistical models are appropriate for analyzing non-linear responses to this compound?
- Model Selection: Use non-linear regression (e.g., sigmoidal dose-response curves) in GraphPad Prism or R. Account for heteroscedasticity with weighted least squares.
- Uncertainty Quantification: Report 95% confidence intervals and perform sensitivity analyses to identify critical variables (e.g., pH fluctuations) .
Q. How should researchers structure a publication to highlight this compound’s novel contributions to NMDA receptor biology?
- Manuscript Organization:
- Introduction: Frame this compound within unresolved questions about NMDA receptors in non-neuronal systems .
- Methods: Detail compound synthesis (if novel) and validation steps (e.g., NMR purity >95%) .
- Results: Include raw data tables (e.g., root angle measurements) and processed datasets (e.g., EC₅₀ calculations) .
- Discussion: Contrast findings with mammalian studies and propose evolutionary implications .
Properties
IUPAC Name |
(2S)-2-amino-3-[5-(2,4-dichlorophenyl)-2-hydroxy-3-(phosphonomethyl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2NO6P/c17-11-1-2-12(13(18)6-11)8-3-9(5-14(19)16(21)22)15(20)10(4-8)7-26(23,24)25/h1-4,6,14,20H,5,7,19H2,(H,21,22)(H2,23,24,25)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZFUZCCDOSQBG-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)CP(=O)(O)O)O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)CP(=O)(O)O)O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.